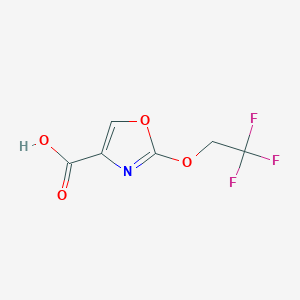

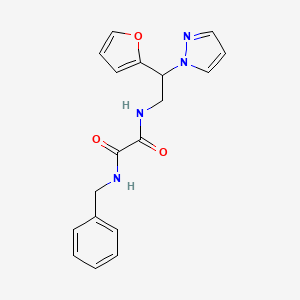

![molecular formula C25H20BrN3O3S2 B2534415 N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)benzamide CAS No. 361480-59-3](/img/structure/B2534415.png)

N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)benzamide

Overview

Description

“N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)benzamide” is a complex organic compound that contains several functional groups and structural features, including a bromophenyl group, a thiazole ring, an isoquinoline group, and a benzamide group .

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, each targeting a different part of the molecule. For example, the bromophenyl group could be introduced via electrophilic aromatic substitution, the thiazole ring could be formed via a cyclization reaction, and the benzamide group could be added via a condensation reaction .

Molecular Structure Analysis

The molecular structure of this compound would be quite complex, due to the presence of several different functional groups and a heterocyclic ring. The bromophenyl group would likely be planar due to the sp2 hybridization of the carbon atoms, while the thiazole ring would also be planar due to the presence of conjugated double bonds. The isoquinoline group would likely adopt a boat-like conformation due to the presence of the nitrogen atom .

Chemical Reactions Analysis

This compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the bromine atom on the bromophenyl group could be replaced via a nucleophilic aromatic substitution reaction, the thiazole ring could be opened via a hydrolysis reaction, and the benzamide group could be hydrolyzed to yield a carboxylic acid and an amine .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would be affected by the presence of polar functional groups, its melting and boiling points would be influenced by the size and shape of the molecule, and its reactivity would be determined by the presence of reactive functional groups .

Scientific Research Applications

1. Metabolism and Disposition Research

The compound has been studied in the context of metabolism and disposition. For instance, Renzulli et al. (2011) investigated the disposition and metabolism of a related orexin receptor antagonist, SB-649868, which shares structural similarities. They found that the compound was extensively metabolized, with major elimination via feces and minor urinary excretion. This research provides insights into the metabolic pathways and elimination mechanisms of related compounds (Renzulli et al., 2011).

2. Biological and Pharmacological Activities

The compound and its derivatives have been synthesized and characterized for various biological activities. Zablotskaya et al. (2013) synthesized and characterized a series of related derivatives, revealing their psychotropic, anti-inflammatory, and cytotoxic effects. These compounds displayed sedative action, high anti-inflammatory activity, selective cytotoxic effects, and NO-induction ability concerning tumor cell lines (Zablotskaya et al., 2013).

3. Antimicrobial and Anticancer Applications

Patel et al. (2009) studied various derivatives for their antimicrobial, anti-inflammatory, anticonvulsant, and anthelmintic activities, highlighting the potential of such compounds in therapeutic applications. These derivatives were evaluated for their efficacy against various microbial strains and showed promising results (Patel et al., 2009).

4. Synthesis and Characterization for Medicinal Chemistry

Zborovskii et al. (2011) conducted research on the synthesis and characterization of derivatives involving halocyclization processes. These studies are crucial for understanding the chemical properties and potential medicinal applications of such compounds (Zborovskii et al., 2011).

5. Adenosine Receptor Antagonists

Research by van Muijlwijk-Koezen et al. (2001) developed novel classes of heterocyclic compounds as adenosine antagonists, including derivatives of the compound . These findings are significant for the development of new pharmaceutical agents targeting adenosine receptors (van Muijlwijk-Koezen et al., 2001).

Mechanism of Action

Target of Action

The primary targets of N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)benzamide are bacterial and fungal species, as well as oestrogen receptor positive human breast adenocarcinoma cancer cells . The compound has been shown to have promising antimicrobial and anticancer activities .

Mode of Action

The compound interacts with its targets through a series of molecular interactions. In the case of antimicrobial activity, it blocks the biosynthesis of certain bacterial lipids . For anticancer activity, it interacts with oestrogen receptors on human breast adenocarcinoma cancer cells

Biochemical Pathways

The biochemical pathways affected by N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)benzamide are primarily those involved in lipid biosynthesis in bacteria and cell proliferation in cancer cells . By blocking lipid biosynthesis, the compound inhibits bacterial growth. By interacting with oestrogen receptors, it disrupts the normal proliferation of cancer cells .

Pharmacokinetics

Molecular docking studies suggest that the compound has promising adme properties . These properties are crucial for determining the bioavailability of the compound, which in turn influences its efficacy.

Result of Action

The result of the action of N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)benzamide is the inhibition of growth in targeted bacterial and fungal species, and the disruption of normal cell proliferation in oestrogen receptor positive human breast adenocarcinoma cancer cells . This leads to a decrease in the population of these harmful cells.

Safety and Hazards

Future Directions

Biochemical Analysis

Biochemical Properties

N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)benzamide plays a significant role in biochemical reactions due to its ability to interact with various enzymes and proteins. This compound has been shown to inhibit the activity of certain bacterial enzymes, thereby blocking the biosynthesis of essential bacterial lipids . Additionally, it interacts with proteins involved in cell signaling pathways, potentially disrupting the normal function of these pathways and leading to antimicrobial and anticancer effects . The nature of these interactions is primarily inhibitory, as the compound binds to the active sites of enzymes and proteins, preventing their normal function.

Cellular Effects

The effects of N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)benzamide on various types of cells and cellular processes are profound. In bacterial cells, the compound inhibits the synthesis of essential lipids, leading to cell death . In cancer cells, it disrupts cell signaling pathways, leading to apoptosis or programmed cell death . This compound also affects gene expression by inhibiting the activity of transcription factors, which are proteins that regulate the expression of specific genes . Additionally, it impacts cellular metabolism by inhibiting enzymes involved in metabolic pathways, leading to a decrease in the production of essential metabolites .

Molecular Mechanism

The molecular mechanism of action of N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)benzamide involves several key interactions at the molecular level. The compound binds to the active sites of enzymes and proteins, inhibiting their activity . This binding interaction is facilitated by the thiazole ring and the bromophenyl group, which fit into the active sites of the target enzymes and proteins . The compound also inhibits the activity of transcription factors, leading to changes in gene expression . Additionally, it disrupts cell signaling pathways by binding to proteins involved in these pathways, preventing their normal function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)benzamide change over time. The compound is relatively stable, but it can degrade over time, leading to a decrease in its effectiveness . Long-term studies have shown that the compound can have lasting effects on cellular function, including prolonged inhibition of enzyme activity and changes in gene expression . These long-term effects are particularly evident in in vitro studies, where the compound is continuously present in the culture medium .

Dosage Effects in Animal Models

The effects of N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)benzamide vary with different dosages in animal models. At low doses, the compound has been shown to have antimicrobial and anticancer effects without significant toxicity . At high doses, the compound can cause toxic effects, including damage to healthy cells and tissues . Threshold effects have been observed, where the compound is effective at a certain concentration but becomes toxic at higher concentrations . These effects highlight the importance of careful dosage control in the use of this compound in research and potential therapeutic applications .

Metabolic Pathways

N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)benzamide is involved in several metabolic pathways. The compound interacts with enzymes involved in the biosynthesis of bacterial lipids, inhibiting their activity and leading to a decrease in lipid production . It also affects metabolic flux by inhibiting enzymes involved in key metabolic pathways, leading to changes in the levels of essential metabolites . Additionally, the compound interacts with cofactors, which are molecules that assist in enzyme activity, further inhibiting the function of the target enzymes .

Transport and Distribution

The transport and distribution of N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)benzamide within cells and tissues are facilitated by specific transporters and binding proteins. These transporters and proteins help to localize the compound to specific cellular compartments, where it can exert its effects . The compound is also distributed within tissues, where it accumulates in areas with high levels of target enzymes and proteins . This localization and accumulation are essential for the compound’s effectiveness in inhibiting enzyme activity and disrupting cellular processes .

Subcellular Localization

The subcellular localization of N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)benzamide is critical for its activity and function. The compound is directed to specific compartments within the cell, including the nucleus, where it can interact with transcription factors and affect gene expression . It is also localized to the cytoplasm, where it can inhibit the activity of enzymes involved in metabolic pathways . This subcellular localization is facilitated by targeting signals and post-translational modifications, which direct the compound to the appropriate cellular compartments .

Properties

IUPAC Name |

N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H20BrN3O3S2/c26-21-9-5-18(6-10-21)23-16-33-25(27-23)28-24(30)19-7-11-22(12-8-19)34(31,32)29-14-13-17-3-1-2-4-20(17)15-29/h1-12,16H,13-15H2,(H,27,28,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IATJVIGWFBHNMZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC2=CC=CC=C21)S(=O)(=O)C3=CC=C(C=C3)C(=O)NC4=NC(=CS4)C5=CC=C(C=C5)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H20BrN3O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

554.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

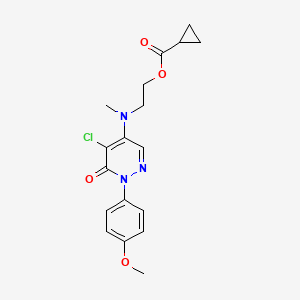

![6-(4-Benzylpiperazino)-5-nitroimidazo[2,1-b][1,3]thiazole](/img/structure/B2534334.png)

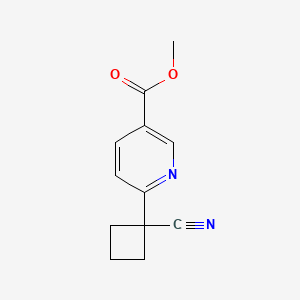

![(Z)-2-Cyano-3-phenyl-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]prop-2-enamide](/img/structure/B2534335.png)

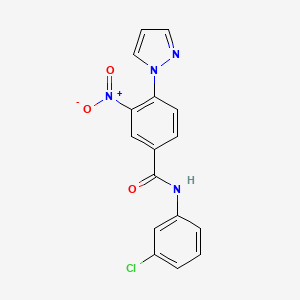

![2-[4-(5-Bromopyrimidin-2-yl)oxypiperidin-1-yl]-5-chloropyrimidine](/img/structure/B2534340.png)

![3-(2-fluorophenyl)-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}propanamide](/img/structure/B2534341.png)

![2-Cyano-3-{4-[2-(2,2,2-trifluoroethoxy)acetamido]phenyl}prop-2-enamide](/img/structure/B2534344.png)

![1-(Azepan-1-yl)-2-[(7-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)sulfanyl]ethanone](/img/structure/B2534347.png)

![N-(2H-1,3-benzodioxol-5-yl)-2-{[3-oxo-2-({[(thiophen-2-yl)methyl]carbamoyl}methyl)-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}butanamide](/img/structure/B2534349.png)